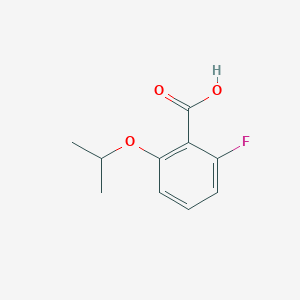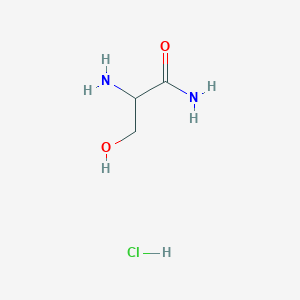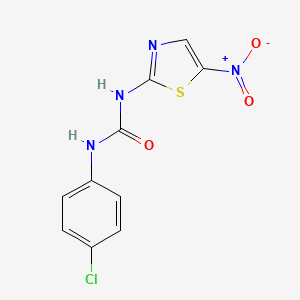
1-(4-Chloro-phenyl)-3-(5-nitro-thiazol-2-yl)-urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Chloro-phenyl)-3-(5-nitro-thiazol-2-yl)-urea, also known as CPTU, is a synthetic compound used in scientific research as an inhibitor of enzymes and proteins. CPTU has been found to be effective in inhibiting the activity of enzymes and proteins involved in a variety of biochemical and physiological processes. CPTU has a wide range of applications in scientific research, and its mechanism of action, biochemical and physiological effects, advantages, and limitations for laboratory experiments have been studied and discussed in detail.
Mecanismo De Acción
1-(4-Chloro-phenyl)-3-(5-nitro-thiazol-2-yl)-urea has been found to be a reversible inhibitor of enzymes and proteins. 1-(4-Chloro-phenyl)-3-(5-nitro-thiazol-2-yl)-urea binds to the active site of the enzyme or protein and blocks its activity. 1-(4-Chloro-phenyl)-3-(5-nitro-thiazol-2-yl)-urea binds to the enzyme or protein in a non-covalent fashion, and the binding can be reversed by increasing the concentration of the enzyme or protein, or by the addition of a competing inhibitor.
Biochemical and Physiological Effects
1-(4-Chloro-phenyl)-3-(5-nitro-thiazol-2-yl)-urea has been found to be effective in inhibiting the activity of enzymes and proteins involved in a variety of biochemical and physiological processes. 1-(4-Chloro-phenyl)-3-(5-nitro-thiazol-2-yl)-urea has been found to inhibit the activity of enzymes and proteins involved in the regulation of cell growth and differentiation, as well as in the regulation of gene expression. 1-(4-Chloro-phenyl)-3-(5-nitro-thiazol-2-yl)-urea has also been found to inhibit the activity of enzymes and proteins involved in the metabolism of drugs, as well as in the metabolism of environmental toxins.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-(4-Chloro-phenyl)-3-(5-nitro-thiazol-2-yl)-urea has been found to be effective in inhibiting the activity of enzymes and proteins involved in a variety of biochemical and physiological processes. The advantages of using 1-(4-Chloro-phenyl)-3-(5-nitro-thiazol-2-yl)-urea in laboratory experiments include its low cost, its ability to be used in a variety of experimental conditions, and its ability to be easily and accurately measured. The limitations of using 1-(4-Chloro-phenyl)-3-(5-nitro-thiazol-2-yl)-urea in laboratory experiments include its potential to cause adverse side effects, its potential to interfere with the activity of other enzymes and proteins, and its potential to cause false positive results in some experiments.
Direcciones Futuras
The potential future directions of 1-(4-Chloro-phenyl)-3-(5-nitro-thiazol-2-yl)-urea research include the development of more efficient synthesis methods, the development of more effective inhibitors of enzymes and proteins, the development of more effective methods for measuring the activity of enzymes and proteins, and the development of more effective methods for studying the effects of drugs and environmental toxins on the activity of enzymes and proteins. Additionally, further research into the biochemical and physiological effects of 1-(4-Chloro-phenyl)-3-(5-nitro-thiazol-2-yl)-urea, as well as into the potential adverse side effects of 1-(4-Chloro-phenyl)-3-(5-nitro-thiazol-2-yl)-urea, is needed.
Métodos De Síntesis
1-(4-Chloro-phenyl)-3-(5-nitro-thiazol-2-yl)-urea can be synthesized using a variety of methods, including the condensation of 4-chloro-phenyl-hydrazine with 5-nitro-thiazole in the presence of an acid catalyst. The reaction results in the formation of the desired product, 1-(4-chloro-phenyl)-3-(5-nitro-thiazol-2-yl)-urea. Other methods for the synthesis of 1-(4-Chloro-phenyl)-3-(5-nitro-thiazol-2-yl)-urea include the reaction of 4-chloro-phenyl-hydrazine with 5-nitro-thiazole-2-carboxylic acid in the presence of an acid catalyst, as well as the reaction of 4-chloro-phenyl-hydrazine with 5-nitro-thiazole-2-sulfonic acid in the presence of an acid catalyst.
Aplicaciones Científicas De Investigación
1-(4-Chloro-phenyl)-3-(5-nitro-thiazol-2-yl)-urea has been found to be effective in inhibiting the activity of enzymes and proteins involved in a variety of biochemical and physiological processes. 1-(4-Chloro-phenyl)-3-(5-nitro-thiazol-2-yl)-urea has been used in scientific research to study the mechanisms of action of enzymes and proteins involved in the regulation of cell growth and differentiation, as well as in the study of the effects of drugs on the activity of enzymes and proteins. 1-(4-Chloro-phenyl)-3-(5-nitro-thiazol-2-yl)-urea has also been used to study the regulation of gene expression, as well as to study the effects of environmental toxins on the activity of enzymes and proteins.
Propiedades
IUPAC Name |
1-(4-chlorophenyl)-3-(5-nitro-1,3-thiazol-2-yl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7ClN4O3S/c11-6-1-3-7(4-2-6)13-9(16)14-10-12-5-8(19-10)15(17)18/h1-5H,(H2,12,13,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKVRQHTZNIMPPL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)NC2=NC=C(S2)[N+](=O)[O-])Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7ClN4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Chloro-phenyl)-3-(5-nitro-thiazol-2-yl)-urea | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

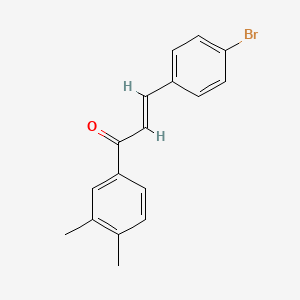
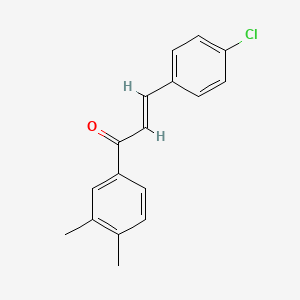
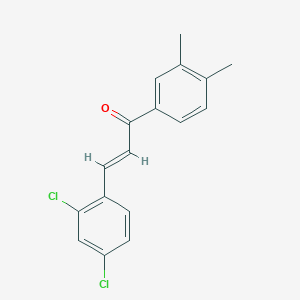


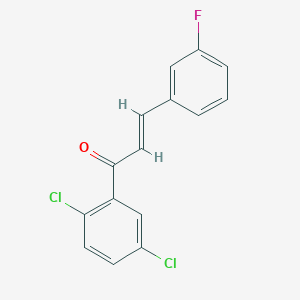
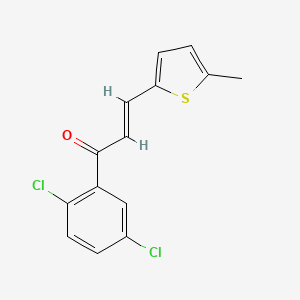
![(2E)-3-[4-(Benzyloxy)phenyl]-1-(3,4-dimethoxyphenyl)prop-2-en-1-one](/img/structure/B6355238.png)

